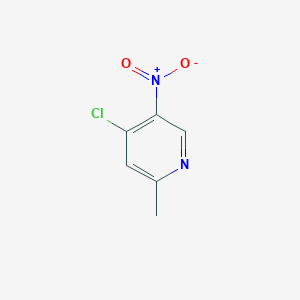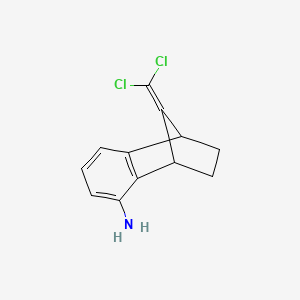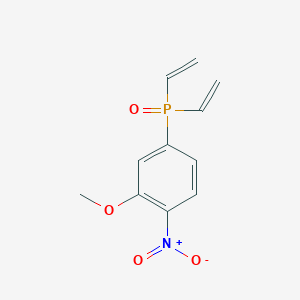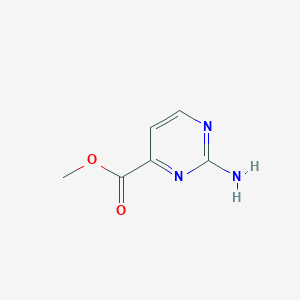
4-Chloro-2-methyl-5-nitropyridine
説明
4-Chloro-2-methyl-5-nitropyridine is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of 2-Chloro-4-methyl-5-nitropyridine involves a two-step process. The first step involves the nitration of pyridine N-oxide with HNO and H2SO to give 4-nitropyridine N-oxide. The second step involves the reaction of 4-nitropyridine N-oxide with PCl to give the final product . The synthesis of 2-Chloro-4-methyl-5-nitropyridine may also be achieved from 2-Hydroxy-4-methyl-5-nitropyridine .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
The average mass of 4-Chloro-2-methyl-5-nitropyridine is 188.568 Da and the monoisotopic mass is 187.998871 Da .科学的研究の応用
Molecular and Electronic Properties
- Molecular and Vibrational Analysis : A study investigated the molecular structures, vibrational wavenumbers, and electronic properties of related nitropyridines, including 2-chloro-4-methyl-5-nitropyridine (CMNP), providing insights into their stability and electronic properties. The hyperpolarizability value of CMNP was notably high, indicating its potential in non-linear optical applications (Velraj, Soundharam, & Sridevi, 2015).
Synthetic Applications
- Synthesis of Derivatives : The synthesis of various pyridine derivatives, including modifications of nitropyridines, has been explored. These synthetic pathways are crucial for developing novel compounds with potential applications in diverse fields such as pharmaceuticals and materials science (Niu, Li, Doyle, & Chen, 1998).
Spectroscopic and Structural Studies
- X-ray and Spectroscopic Analysis : X-ray analysis, along with IR, NMR, and electronic spectroscopy, has been employed to study the structural features of related nitropyridine compounds. Such studies are vital for understanding the physical and chemical properties of these molecules (Jukić, Cetina, Halambek, & Ugarković, 2010).
Reactivity and Mechanistic Insights
- Study on Nucleophilic Alkylations : Research on the reactivity of 3-nitropyridines, including 4-substituted derivatives, under vicarious nucleophilic substitution conditions, helps in understanding the chemical reactivity and potential applications of these compounds (Andreassen, Bakke, Sletvold, & Svensen, 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-2-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(7)6(3-8-4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDYHMKFZYTPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5-nitropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1427057.png)


![Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B1427062.png)





